![molecular formula C10H13N3O B1518870 1-(3-Amino-4-methylphenyl)imidazolidin-2-one CAS No. 1038247-59-4](/img/structure/B1518870.png)
1-(3-Amino-4-methylphenyl)imidazolidin-2-one
Overview
Description
1-(3-Amino-4-methylphenyl)imidazolidin-2-one, also known as AMPI, is a synthetic compound. It has a CAS Number of 1038247-59-4 and a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of imidazolidin-2-ones and its analogues has been a subject of continuous efforts to develop sustainable and efficient protocols . The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The molecular formula of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is C10H13N3O . The InChI key and other molecular details can be found in the MSDS .Scientific Research Applications
Catalytic Synthesis
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The catalytic synthesis of imidazolidin-2-ones has been a subject of continuous research efforts .
Direct Incorporation of the Carbonyl Group
One of the common approaches to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . This process is crucial in the synthesis of various pharmaceuticals and natural products .
Diamination of Olefins
Another approach involves the diamination of olefins . This method is particularly useful in the synthesis of complex structures .
Intramolecular Hydroamination
The intramolecular hydroamination of linear urea derivatives is another common approach to imidazolidin-2-one derivatives . This process is used in the synthesis of a variety of complex structures .
Aziridine Ring Expansion
Aziridine ring expansion is another method used in the synthesis of imidazolidin-2-one derivatives . This process is particularly important in the synthesis of pharmaceuticals and other biologically active compounds .
Iron-Catalyzed Oxyamination
Functionalized imidazolidin-2-one derivatives can be prepared using an iron-catalyzed alkene oxyamination reaction . This atom-economical process does not require the addition of an external oxidant and has been shown to be efficient for mono-, di-, and trisubstituted double bonds .
Synthesis of New Imidazolidin-2,4-dione Derivatives
The 2-thiohydantoins have been widely evaluated due to their applications as hypolipidemic, anti-carcinogenic, antiviral (e.g., herpes virus, HSV, HIV and tuberculosis), antimicrobial, anti-ulcer and anti-inflammatory agents . The synthesis of new imidazolidin-2,4-dione derivatives could potentially lead to the discovery of new drugs with these properties .
Pharmaceutical Applications
Imidazolidin-2-ones and their analogues are found in many biologically active drugs and natural products . For example, they are used as intermediates in the synthesis of pharmaceuticals such as Tamiflu (influenza A/B treatment) and balanol (potent protein kinase A and B inhibitor) .
Safety And Hazards
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPHDCKTZWGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)imidazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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